molecular formula C52H65F6N3O8P2 B2561785 Gamitrinib TPP hexafluorophosphate CAS No. 1131626-47-5

Gamitrinib TPP hexafluorophosphate

Cat. No.: B2561785
CAS No.: 1131626-47-5
M. Wt: 1036.0 g/mol
InChI Key: NFIBTCZSRLMDOD-WLXHSWTPSA-O
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Mechanism of Action

Target of Action

G-TPP Hexafluorophosphate, also known as Gamitrinib hexafluorophosphate, primarily targets Heat Shock Protein 90 (HSP90) located in the mitochondrial matrix . HSP90 is a highly conserved molecular chaperone that plays a crucial role in the maturation of newly synthesized polypeptides and provides a shelter for the turnover of misfolded or denatured proteins .

Mode of Action

G-TPP Hexafluorophosphate interacts with its target, HSP90, by inhibiting its ATPase activity . This interaction disrupts the normal functioning of HSP90, leading to the accumulation of PINK1, a protein kinase, on the mitochondrial surface . This accumulation triggers the phosphorylation of ubiquitin at Ser65 and the activation of Parkin, an E3 ubiquitin ligase .

Biochemical Pathways

The interaction of G-TPP Hexafluorophosphate with HSP90 affects the PINK1/Parkin pathway . The activation of Parkin leads to the ubiquitination of substrate proteins on the mitochondrial surface . The joint activity of PINK1 and Parkin generates phosphorylated poly-ubiquitin chains on the mitochondrial surface, inducing the recruitment of autophagy receptors . This process eventually leads to the clearance of whole organelles by autophagy .

Pharmacokinetics

It is known that g-tpp hexafluorophosphate is given systemically in animal studies , suggesting that it may have good bioavailability.

Action Environment

The action, efficacy, and stability of G-TPP Hexafluorophosphate can be influenced by various environmental factors. For instance, the induction of mitophagy by G-TPP Hexafluorophosphate is largely independent of mitochondrial membrane depolarization . This suggests that the compound’s action is specific for mitochondrial HSP90 inhibition and can occur under a variety of cellular conditions .

Biochemical Analysis

Biochemical Properties

G-TPP Hexafluorophosphate interacts with HSP90, a crucial protein involved in several cellular processes . This interaction is specific to mitochondrial HSP90 and does not affect HSP90 homeostasis outside the organelle . The nature of this interaction involves the inhibition of the HSP90 ATPase activity .

Cellular Effects

G-TPP Hexafluorophosphate has profound effects on various types of cells and cellular processes. It influences cell function by inducing mitochondrial apoptosis, characterized by the loss of organelle inner membrane potential, release of cytochrome c in the cytosol, activation of initiator caspase-9 and effector caspase-3 and caspase-7, and cellular reactivity for annexin V .

Molecular Mechanism

The molecular mechanism of action of G-TPP Hexafluorophosphate involves its binding to HSP90, inhibiting its ATPase activity . This results in the disruption of HSP90’s role in protein folding within the mitochondria, leading to the accumulation of misfolded proteins and the induction of mitochondrial apoptosis .

Temporal Effects in Laboratory Settings

The effects of G-TPP Hexafluorophosphate have been observed over time in laboratory settings. Within a 16-hour exposure, concentrations of G-TPP Hexafluorophosphate of 15-20 μM indistinguishably kill patient-derived and cultured glioblastoma cell lines .

Dosage Effects in Animal Models

The effects of G-TPP Hexafluorophosphate vary with different dosages in animal models. Systemic monotherapy with G-TPP Hexafluorophosphate at concentrations (20 mg/kg as daily i.p. injections) that inhibit subcutaneous xenograft tumor growth in mice has no effect on orthotopic glioblastoma growth .

Metabolic Pathways

The metabolic pathways that G-TPP Hexafluorophosphate is involved in are primarily related to the inhibition of HSP90 within the mitochondria .

Transport and Distribution

G-TPP Hexafluorophosphate is selectively delivered to mitochondria . This selective transport and distribution within cells and tissues are due to the mitochondrial-targeting moiety of triphenylphosphonium present in the compound .

Subcellular Localization

The subcellular localization of G-TPP Hexafluorophosphate is within the mitochondria . This localization is due to the mitochondrial-targeting moiety of triphenylphosphonium present in the compound .

Preparation Methods

Synthetic Routes and Reaction Conditions

Gamitrinib TPP hexafluorophosphate is synthesized by combining 17-allylamino geldanamycin (17-AAG) with triphenylphosphonium. The synthesis involves the following steps:

Industrial Production Methods

The industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves stringent quality control measures to ensure the purity and efficacy of the compound .

Chemical Reactions Analysis

Types of Reactions

Gamitrinib TPP hexafluorophosphate undergoes several types of chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions include various derivatives of this compound, depending on the specific reagents and conditions used .

Scientific Research Applications

Gamitrinib TPP hexafluorophosphate has a wide range of scientific research applications:

Comparison with Similar Compounds

Similar Compounds

Uniqueness

This compound is unique due to its mitochondrial targeting capability, which allows it to selectively induce apoptosis in cancer cells without affecting normal cells . This specificity makes it a valuable tool in cancer research and therapy.

Properties

IUPAC Name

6-[[(4E,6Z,8S,9S,10E,12S,13R,14S,16R)-9-carbamoyloxy-13-hydroxy-8,14-dimethoxy-4,10,12,16-tetramethyl-3,20,22-trioxo-2-azabicyclo[16.3.1]docosa-1(21),4,6,10,18-pentaen-19-yl]amino]hexyl-triphenylphosphanium;hexafluorophosphate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C52H64N3O8P.F6P/c1-35-31-42-47(54-29-18-7-8-19-30-64(39-22-12-9-13-23-39,40-24-14-10-15-25-40)41-26-16-11-17-27-41)44(56)34-43(49(42)58)55-51(59)36(2)21-20-28-45(61-5)50(63-52(53)60)38(4)33-37(3)48(57)46(32-35)62-6;1-7(2,3,4,5)6/h9-17,20-28,33-35,37,45-46,48,50,57H,7-8,18-19,29-32H2,1-6H3,(H3-,53,54,55,56,58,59,60);/q;-1/p+1/b28-20-,36-21+,38-33+;/t35-,37+,45+,46+,48-,50+;/m1./s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NFIBTCZSRLMDOD-WLXHSWTPSA-O
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CC(C(C(C=C(C(C(C=CC=C(C(=O)NC2=CC(=O)C(=C(C1)C2=O)NCCCCCC[P+](C3=CC=CC=C3)(C4=CC=CC=C4)C5=CC=CC=C5)C)OC)OC(=O)N)C)C)O)OC.F[P-](F)(F)(F)(F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@H]1C[C@@H]([C@@H]([C@H](/C=C(/[C@@H]([C@H](/C=C\C=C(\C(=O)NC2=CC(=O)C(=C(C1)C2=O)NCCCCCC[P+](C3=CC=CC=C3)(C4=CC=CC=C4)C5=CC=CC=C5)/C)OC)OC(=O)N)\C)C)O)OC.F[P-](F)(F)(F)(F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C52H65F6N3O8P2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

1036.0 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1131626-47-5
Record name Gamitrinib hexafluorophosphate
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1131626475
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name GAMITRINIB HEXAFLUOROPHOSPHATE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/EPA976X5XY
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

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